4-amino-2,2-difluoropentanedioicacidhydrochloride
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Overview
Description
4-Amino-2,2-difluoropentanedioic acid hydrochloride is a chemical compound with the CAS Number: 2551116-45-9 . It has a molecular weight of 219.57 . The IUPAC name for this compound is 4-amino-2,2-difluoropentanedioic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 4-Amino-2,2-difluoropentanedioic acid hydrochloride is 1S/C5H7F2NO4.ClH/c6-5(7,4(11)12)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10)(H,11,12);1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
NMR Probes and Medicinal Chemistry
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline amino acids, synthesized in a few steps including a Mitsunobu reaction, show distinct conformational preferences, making them suitable for incorporation in model peptides. These peptides, containing the synthesized amino acids, were sensitively detected by 19F NMR, indicating potential applications in probes and medicinal chemistry due to their distinct structural properties (Tressler & Zondlo, 2014).
Solid-State NMR Distance Measurements
A monofluoro-substituted aromatic amino acid was designed and synthesized to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This development enhances the understanding of peptide structure and function when bound to membranes, offering a novel tool for biochemical research (Tkachenko et al., 2014).
Fluorinated Amino Acids in Protein Engineering
The synthesis and analysis of fluorinated amino acids, such as 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid, demonstrate their importance in protein engineering. These amino acids help in improving structural, biological, and pharmacological properties of peptides and proteins, with applications ranging from enzymatic studies to drug design (Buss, Coe, & Tatlow, 1998).
Novel Fluorescence Probes
The design and synthesis of novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), for reliably detecting reactive oxygen species and distinguishing specific species, highlight an application in biological and chemical research. These probes can selectively detect highly reactive oxygen species and are resistant to light-induced autoxidation, offering a reliable tool for studying the roles of reactive oxygen species in various biological processes (Setsukinai et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
4-amino-2,2-difluoropentanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO4.ClH/c6-5(7,4(11)12)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQCKQXDHVCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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